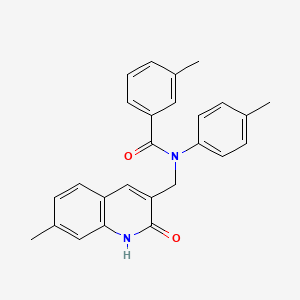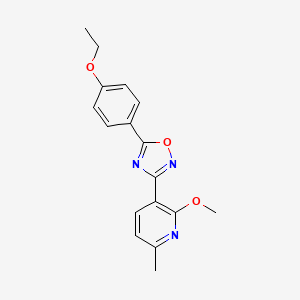
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as XAV-939, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in various cellular processes such as embryonic development, tissue homeostasis, and carcinogenesis.
Aplicaciones Científicas De Investigación
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been widely used as a research tool to investigate the role of the Wnt/β-catenin signaling pathway in various biological processes. It has been shown to inhibit the activity of tankyrase, an enzyme that regulates the stability of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide stabilizes Axin and promotes the degradation of β-catenin, leading to the inhibition of Wnt/β-catenin signaling. This mechanism of action has been implicated in the regulation of stem cell differentiation, tissue regeneration, and cancer development.
Mecanismo De Acción
As mentioned above, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide inhibits the activity of tankyrase, leading to the stabilization of Axin and the degradation of β-catenin. This results in the inhibition of Wnt/β-catenin signaling, which is a major driver of cell proliferation and survival. Inhibition of this pathway has been shown to induce apoptosis and reduce the growth of cancer cells in vitro and in vivo. Additionally, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to promote the differentiation of stem cells into specific lineages, such as neurons and adipocytes, by inhibiting Wnt/β-catenin signaling.
Biochemical and Physiological Effects:
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide inhibits cell proliferation and induces apoptosis by suppressing Wnt/β-catenin signaling. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In stem cells, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide promotes differentiation by inhibiting Wnt/β-catenin signaling. In addition, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its specificity for tankyrase and the Wnt/β-catenin signaling pathway. This allows for precise modulation of this pathway without affecting other cellular processes. Additionally, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for therapeutic applications. However, one limitation of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide. One area of interest is the development of 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide derivatives with improved solubility and potency. Another area of research is the investigation of the role of Wnt/β-catenin signaling in tissue regeneration and repair, which could have implications for the treatment of various diseases and injuries. Additionally, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide could be used in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce side effects.
Métodos De Síntesis
2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized through a multi-step process starting from commercially available 2-amino-3-methylquinoxaline. The first step involves the protection of the amino group with tert-butoxycarbonyl (Boc) to yield Boc-2-amino-3-methylquinoxaline. The Boc group is then removed, and the resulting amine is reacted with 4-chlorobenzoyl chloride to give 2-amino-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline. This intermediate is then acetylated to give 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)quinoxaline, which is subsequently oxidized to the final product, 2-acetyl-3-(((4-chlorobenzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide.
Propiedades
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5/c1-11(23)18-16(10-27-19(24)12-3-5-13(20)6-4-12)21-15-8-7-14(26-2)9-17(15)22(18)25/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USENSTQADTVACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=C(C=C3)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl 4-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


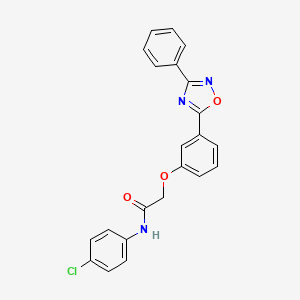

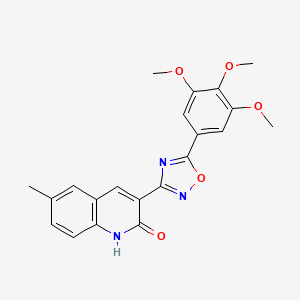
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)

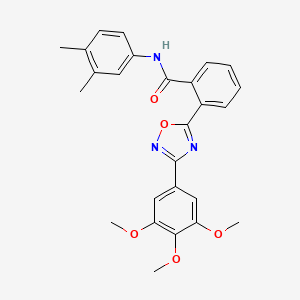

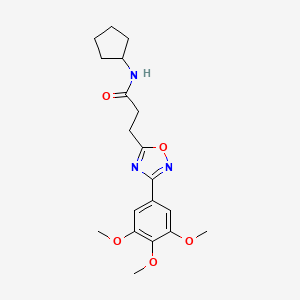
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7717713.png)
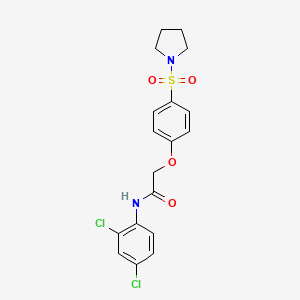
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
